Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
Brand Name: Vulcanchem
CAS No.: 68025-40-1
VCID: VC18437233
InChI: InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2
SMILES:
Molecular Formula: C4H18N4NiO8P2
Molecular Weight: 370.85 g/mol

Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-

CAS No.: 68025-40-1

Cat. No.: VC18437233

Molecular Formula: C4H18N4NiO8P2

Molecular Weight: 370.85 g/mol

* For research use only. Not for human or veterinary use.

Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- - 68025-40-1

Specification

CAS No. 68025-40-1
Molecular Formula C4H18N4NiO8P2
Molecular Weight 370.85 g/mol
IUPAC Name azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+)
Standard InChI InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2
Standard InChI Key SPKFPCYRCZSIMO-UHFFFAOYSA-N
Canonical SMILES C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2]

Introduction

Structural Characteristics

Molecular Architecture

Table 1: Key Structural Parameters

PropertyValue/Description
Oxidation state of Ni+3
Coordination geometryDistorted octahedral (T-4)
Ligand binding modesκN (glycine N), κO (carboxylate, phosphonate)
Molecular formulaC₄H₁₈N₄NiO₈P₂
Molecular weight370.85 g/mol

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure. The ³¹P NMR spectrum exhibits a singlet near δ 15 ppm, characteristic of phosphonate groups in a symmetrical coordination environment. IR spectra show stretches at 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (P=O), and 950 cm⁻¹ (Ni-O), consistent with the ligand’s binding modes.

Synthesis and Chemical Properties

Synthetic Methodology

The compound is synthesized via a two-step process:

  • Ligand Preparation: N,N-bis((phosphono)methyl)glycine is generated by reacting glycine with excess phosphonomethylating agents under basic conditions.

  • Complexation: Nickel(III) chloride is added to the ligand solution in aqueous ammonia, yielding the triammonium nickelate complex after crystallization.

Table 2: Synthesis Conditions

ParameterValue
Reaction temperature60–70°C
pH8.5–9.5 (controlled by NH₃)
SolventWater/ammonia mixture
Yield65–75% after purification

Reactivity and Stability

The phosphonate groups confer remarkable stability across a wide pH range (3–11). In acidic media, the complex undergoes ligand protonation, while alkaline conditions promote phosphonate deprotonation without dissociation. Redox activity is observed at +0.85 V (vs. SCE), corresponding to the Ni³⁺/Ni²⁺ couple.

Analytical Characterization

Spectroscopic Techniques

  • UV-Vis Spectroscopy: A broad absorption band at 450 nm (ε = 1200 M⁻¹cm⁻¹) arises from ligand-to-metal charge transfer (LMCT) transitions.

  • X-ray Diffraction (XRD): Single-crystal XRD confirms the T-4 geometry, with Ni–O bond lengths of 1.89–1.92 Å and Ni–N at 1.98 Å.

Table 3: Key Spectroscopic Data

TechniqueObservationInterpretation
³¹P NMRδ 15 ppm (singlet)Symmetrical phosphonate environment
IR1150 cm⁻¹ (P=O stretch)Phosphonate coordination
UV-Visλₘₐₓ = 450 nmLMCT transition

Comparative Analysis with Related Nickelates

Nickelate(1-), [N,N-bis(carboxymethyl)glycinato(3-)]- (CAS 34831-03-3) :

  • Oxidation state: Ni⁺ vs. Ni³⁺ in the target compound.

  • Ligands: Carboxylate vs. phosphonate, altering solubility and redox behavior.

  • Applications: Less suited for redox-mediated roles due to lower Ni oxidation state.

Future Research Directions

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

  • Application-Specific Studies: Evaluate efficacy as a fertilizer additive or ROS scavenger.

  • Synthetic Optimization: Improve yields via catalyst screening or solvent engineering.

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